molecular formula C18H18FNO2 B2891586 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethanone CAS No. 2034571-40-7

1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethanone

Cat. No. B2891586
CAS RN: 2034571-40-7
M. Wt: 299.345
InChI Key: XHGBECHIDLJWAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethanone, also known as FPE or Fluorophenyl Pyrrolidinyl Ethanone, is a chemical compound that has gained significant attention in scientific research. FPE is a synthetic compound that belongs to the class of cathinones, which are psychoactive substances that mimic the effects of amphetamines. FPE has been studied extensively for its potential therapeutic applications, as well as its effects on the central nervous system.

Scientific Research Applications

Organic Synthesis and Cyclization Reactions

The versatility of similar fluorophenyl compounds in organic synthesis has been explored through studies like the one by Almansa et al. (2008), which demonstrates a three-component coupling for synthesizing pyrazolopyridines and other pyrido fused systems. This method's adaptability for creating combinatorial libraries underlines the compound's potential in synthetic chemistry (C. Almansa, Marina Virgili, E. Carceller, Pedro Grima-Poveda, 2008).

Crystal Structure Analysis

The study of hydrogen-bonding patterns in enaminones, including a related fluorophenyl compound, by Balderson et al. (2007), reveals intricate molecular interactions that can influence crystal packing and stability. Such insights are crucial for designing materials with desired physical properties (James L. Balderson, M. Fernandes, J. Michael, C. B. Perry, 2007).

Medicinal Chemistry

Pippel et al. (2010) highlight the strategic synthesis of a hydroxyproline-based H3 receptor antagonist, illustrating the chemical manipulation of similar fluorophenyl compounds for potential therapeutic applications. This study emphasizes cost-effective, scalable synthetic routes for drug development (D. Pippel, Lana K. Young, M. Letavic, Kiev S. Ly, B. Naderi, Akinola Soyode-Johnson, E. Stocking, N. Carruthers, N. Mani, 2010).

properties

IUPAC Name

1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-(4-hydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c19-16-5-3-14(4-6-16)15-9-10-20(12-15)18(22)11-13-1-7-17(21)8-2-13/h1-8,15,21H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGBECHIDLJWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=C(C=C2)F)C(=O)CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.